2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
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Description
The compound “2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide” is a heterocyclic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives involves aromatic nucleophilic substitution . This process can be facilitated by various catalysts, such as Iodine (I2) in DMSO , or Potassium Iodide (KI) in the presence of α-keto acids and 2-hydrazinopyridines . These methods are highly efficient and show good economical and environmental advantages .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolo[4,3-a]quinoxaline core. This core is substituted with a 2-methylphenoxy group at the 4-position and an acetamide group at the 2-position, which is further substituted with a 3-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its triazole nucleus and the substituents present on it. The triazole nucleus is known to readily bind in the biological system with a variety of enzymes and receptors .Mechanism of Action
Target of Action
The primary target of this compound is DNA . More specifically, it acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death. This makes it a potential candidate for anticancer therapy .
Mode of Action
The compound interacts with its target, DNA, by intercalating between the base pairs . This interaction disrupts the normal structure and function of the DNA, preventing it from being properly replicated or transcribed . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
For example, it can inhibit DNA replication and transcription, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Molecular docking studies and in silico admet profiles have been performed , suggesting that the compound may have good bioavailability and could potentially be developed into an effective drug.
Result of Action
The result of the compound’s action is the disruption of normal DNA function, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . In fact, the compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to intercalate DNA and induce cell death . .
Future Directions
Triazole compounds, including those with a triazolo[4,3-a]quinoxaline core, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their structures for increased potency, and investigating their mechanisms of action .
properties
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-8-7-10-18(14-16)26-22(31)15-29-25(32)30-20-12-5-4-11-19(20)27-24(23(30)28-29)33-21-13-6-3-9-17(21)2/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKVCDHUKOLWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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